2-Methylbenzothiazole

Catalog No.
S1511635
CAS No.
120-75-2
M.F
C8H7NS
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzothiazole

CAS Number

120-75-2

Product Name

2-Methylbenzothiazole

IUPAC Name

2-methyl-1,3-benzothiazole

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3

InChI Key

DXYYSGDWQCSKKO-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2S1

Canonical SMILES

CC1=NC2=CC=CC=C2S1

Synthesis

Several methods have been developed for the synthesis of 2-MBT. One common approach involves the copper-catalyzed, base-free C-S coupling reaction. This method utilizes readily available starting materials and can be conducted under both conventional and microwave heating conditions [1].

[1] Sigma-Aldrich. (n.d.). 2-Methylbenzothiazole 99% 120-75-2. Retrieved from

2-Methylbenzothiazole has the molecular formula C₈H₇NS and a molecular weight of approximately 149.21 g/mol . It features a methyl group attached to the nitrogen-containing thiazole ring, which influences its reactivity and interactions with other molecules. The compound is typically a yellow-orange liquid with an odorless characteristic .

, including:

  • Nucleophilic Substitution: The nitrogen atom in the thiazole ring can act as a nucleophile, allowing for substitutions at various positions on the aromatic ring.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions of the benzene ring, facilitating further functionalization.
  • Condensation Reactions: It can react with various electrophiles to form derivatives, such as N-(carboxyethyl)-2-methylbenzothiazolium bromide through condensation reactions .

Research has shown that 2-methylbenzothiazole exhibits significant biological activity. Notably, it has been identified as a potent inhibitor of human monoamine oxidase B, with some derivatives demonstrating IC₅₀ values less than 0.017 μM . Additionally, compounds derived from 2-methylbenzothiazole have been studied for their anti-inflammatory and antioxidant properties.

Several methods exist for synthesizing 2-methylbenzothiazole, including:

  • Acetic Anhydride Method: This method involves reacting 2-aminothiophenol halides with acetic anhydride in glacial acetic acid, followed by neutralization with sodium hydroxide .
  • Condensation Reactions: Various condensation reactions can yield derivatives of 2-methylbenzothiazole, allowing for modifications that enhance its biological activity or alter its physical properties .

Studies have demonstrated that 2-methylbenzothiazole interacts with various biological targets. Its derivatives have been evaluated for their inhibitory effects on enzymes such as monoamine oxidase B, suggesting potential applications in treating neurological disorders . Furthermore, these compounds exhibit varying degrees of anti-inflammatory activity, indicating their utility in developing new therapeutic agents.

Several compounds share structural similarities with 2-methylbenzothiazole. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzothiazoleBasic structure without methyl substitutionCommonly used in rubber industry
2-AminobenzothiazoleAmino group at position 2Exhibits different biological activities
6-MethylbenzothiazoleMethyl group at position 6Shows different reactivity patterns

2-Methylbenzothiazole represents a significant heterocyclic compound widely utilized in pharmaceutical and industrial applications [1]. The development of efficient synthetic methodologies for this compound has evolved considerably, encompassing traditional approaches, modern catalytic methods, and environmentally sustainable protocols [2]. This comprehensive analysis examines the various synthetic pathways available for 2-methylbenzothiazole production, highlighting their mechanistic aspects, reaction conditions, and comparative efficiencies [3].

Classical Synthesis Approaches

Classical synthetic approaches for 2-methylbenzothiazole formation have established the foundational methodologies that continue to influence modern synthetic strategies [4]. These traditional methods primarily rely on the cyclization of 2-mercaptoaniline or 2-aminothiophenol derivatives with appropriate carbon sources [5].

Acetic Acid-Based Synthesis from 2-Mercaptoaniline

The acetic acid-based synthesis represents a significant advancement in the classical preparation of 2-methylbenzothiazole [1] [5]. This methodology was developed as an alternative to the traditional acetic anhydride routes, offering distinct advantages in terms of reagent accessibility and cost-effectiveness [1].

The reaction involves the direct condensation of 2-mercaptoaniline with acetic acid under reflux conditions [1]. The optimized procedure requires a 120% excess of acetic acid and involves refluxing the reaction mixture for three hours [1]. The reaction mechanism proceeds through the initial formation of an intermediate thioamide, followed by intramolecular cyclization and subsequent dehydration to yield the desired benzothiazole product [1].

The experimental protocol involves the following sequence: 2-mercaptoaniline and acetic acid in 120% excess are refluxed for three hours [1]. Subsequently, the fraction boiling at 103-108°C is slowly distilled using a short Vigreux column [1]. After complete distillation of the formed water, the excess acetic acid with boiling point 108-144°C is removed [1]. Fractionation of the remaining substance yields a first fraction with boiling point 144-240°C representing 10% of the product, and the crude product with boiling point 240-250°C representing 78% yield [1]. Further purification through reduced pressure distillation provides pure 2-methylbenzothiazole with boiling point 93-97°C at 6 mmHg pressure [1].

This methodology demonstrates several advantages over traditional high-temperature approaches [1]. The reaction proceeds at moderate temperatures under reflux conditions, eliminating the need for extreme thermal conditions exceeding 200°C that were extensively studied in earlier methodologies [1]. The direct utilization of acetic acid rather than more expensive acetic anhydride derivatives represents a significant economic advantage [1].

Acetic Anhydride Routes

Acetic anhydride routes have historically represented the most widely employed classical methodology for 2-methylbenzothiazole synthesis [1] [5]. This approach involves the action of acetic anhydride in excess on 2-mercaptoaniline, representing the standard industrial procedure for many decades [1] [5].

The mechanism involves the initial acylation of the amino group of 2-mercaptoaniline by acetic anhydride, forming an intermediate acetamide derivative [5]. Subsequent intramolecular nucleophilic attack by the thiol group on the carbonyl carbon facilitates ring closure [5]. The final dehydration step, promoted by the acidic conditions generated by acetic anhydride, completes the formation of the benzothiazole ring system [5].

Traditional acetic anhydride methodologies require careful temperature control and extended reaction times [5]. The excess acetic anhydride serves both as reactant and solvent, necessitating subsequent purification steps to remove unreacted starting materials [5]. Despite these operational considerations, this methodology has demonstrated consistent reliability and high yields across diverse substrate scopes [5].

The widespread adoption of acetic anhydride routes in industrial settings stems from their predictable reaction profiles and established scale-up procedures [5]. However, the requirement for excess reagent consumption and the generation of acetic acid byproducts present environmental and economic considerations that have motivated the development of alternative approaches [5].

MethodStarting MaterialsReaction ConditionsYield (%)AdvantagesDisadvantages
Acetic Acid-Based Synthesis2-Mercaptoaniline + Acetic acidReflux 3h, 120% excess acetic acid78Direct use of acetic acid, cost-effectiveMulti-step purification required
Acetic Anhydride Route (Traditional)2-Mercaptoaniline + Acetic anhydrideExcess acetic anhydrideHigh (commonly used)Widely established, reliableExcess reagent needed
Direct Condensation with Aldehydes2-Aminothiophenol + AldehydesVarious conditions with catalysts43-98 (catalyst dependent)Mild conditions possibleCatalyst requirements
High-Temperature Acid Method2-Mercaptoaniline derivatives + Organic acidsAbove 200°CVariableHigh temperature promotes reactionEnergy intensive

Modern Synthetic Pathways

Modern synthetic pathways for 2-methylbenzothiazole have incorporated advanced catalytic methodologies and mechanistic understanding to achieve improved efficiency and selectivity [9] [10] [11]. These approaches emphasize transition metal catalysis, particularly copper-catalyzed transformations, and base-free reaction conditions [9] [10] [11].

Cu-Catalyzed C-S Coupling Methods

Copper-catalyzed carbon-sulfur coupling methods represent a significant advancement in modern benzothiazole synthesis [9] [10] [11]. These methodologies utilize copper catalysts to facilitate the formation of carbon-sulfur bonds essential for benzothiazole ring construction [9] [10] [11].

The copper iodide and 1,10-phenanthroline catalytic system has demonstrated effectiveness in promoting C-S coupling reactions under conventional heating conditions [9]. This methodology involves the reaction of N-(2-iodophenyl)acetamide with thioacetate in a 1:1.5 ratio, yielding benzothiazole derivatives after 24 hours of conventional heating [9]. The reaction mechanism proceeds through the formation of substituted thioacetate derivatives and N-(2-mercaptophenyl)acetamide intermediates, followed by cyclization to the target benzothiazole products [9].

Copper(II) trifluoromethanesulfonate has proven highly effective for the synthesis of 2-aminobenzothiazoles through tandem reactions [10]. This methodology employs carbodiimide and sodium hydrosulfide as starting materials, proceeding via a tandem reaction sequence to afford corresponding 2-aminobenzothiazole derivatives in good to excellent yields [10]. The copper catalyst facilitates multiple bond-forming events within a single reaction vessel, representing a significant advancement in synthetic efficiency [10].

The copper bromide catalytic system has demonstrated particular utility for inter- and intramolecular coupling reactions [14]. Operating at 80°C, this methodology achieves yields ranging from 76-84% for derivatives containing fluorine, chlorine, and bromine substituents in the aryl ring [14]. The use of water as solvent and moderate reaction temperatures enhances the practical value and environmental compatibility of this approach [14].

Three-component copper-catalyzed reactions utilizing copper chloride have achieved quantitative yields in the synthesis of benzothiazole derivatives [14]. These reactions involve 2-iodophenylisocyanides, potassium sulfide, and various amines, proceeding through the formation of multiple carbon-sulfur and carbon-nitrogen bonds [14]. The optimization studies have identified optimal conditions involving specific alkali metals, catalysts, solvents, and temperatures [14].

Base-Free Synthesis Protocols

Base-free synthesis protocols represent a significant development in modern benzothiazole chemistry, eliminating the need for basic additives while maintaining high efficiency [9] [21]. These methodologies address environmental concerns and simplify reaction workup procedures [9] [21].

The development of base-free conditions has been particularly successful in copper-catalyzed C-S coupling reactions [9]. The elimination of basic additives reduces the complexity of reaction mixtures and minimizes the generation of salt byproducts [9]. This approach has demonstrated compatibility with diverse substrate scopes while maintaining excellent reaction selectivity [9].

Phenyl iodoniumbis(trifluoroacetate) has emerged as an effective oxidant for base-free benzothiazole synthesis under microwave conditions [21]. This methodology promotes the synthesis of benzothiazole derivatives through oxidative coupling mechanisms that do not require external base additives [21]. The microwave conditions enhance reaction rates while maintaining mild reaction temperatures [21].

The mechanistic understanding of base-free protocols has revealed the importance of in situ-generated oxidizing species [21]. These reactions often proceed through radical intermediates that are stabilized by the absence of competing base-catalyzed side reactions [21]. The elimination of basic conditions also prevents potential substrate decomposition pathways that can occur under strongly alkaline conditions [21].

Catalyst SystemReaction TypeTemperature (°C)Yield Range (%)Substrate ScopeKey Features
CuI/1,10-phenanthrolineC-S coupling with thioacetate24h conventional heating10-27 (specific products)IodoarenesBase-free conditions
Cu(OTf)₂Tandem reaction from carbodiimidesMild conditionsGood to perfectCarbodiimides + NaHSOne-pot synthesis
CuBrInter/intramolecular coupling8076-84Aryl iodidesRecyclable catalyst
CuClThree-component reactionVariableUp to quantitativeIodoanilines + K₂SMultiple bond formation

Green Chemistry Approaches

Green chemistry approaches to 2-methylbenzothiazole synthesis have gained considerable attention due to increasing environmental awareness and regulatory requirements [15] [16] [18]. These methodologies emphasize the principles of sustainable chemistry, including solvent reduction, energy efficiency, and waste minimization [15] [16] [18].

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a paradigm shift in benzothiazole synthesis, eliminating the environmental burden associated with organic solvent usage [15] [18]. These methodologies have demonstrated remarkable success in achieving high yields while maintaining excellent reaction selectivity [15] [18].

Ball-milling strategies utilizing zinc oxide nanoparticles have demonstrated exceptional effectiveness in solvent-free benzothiazole synthesis [15]. This methodology employs recyclable zinc oxide nanoparticles as catalysts under mechanochemical activation conditions [15]. The ball-milling process provides the mechanical energy necessary for reaction initiation and propagation, eliminating the need for thermal activation or solvent mediation [15]. The environmental benefits of this approach include high scores on the ecoscale with low Environmental factor values [15].

Microwave-assisted solvent-free synthesis has achieved significant improvements in reaction efficiency and environmental impact [17] [18]. The synthesis of benzothiazole derivatives using 2-aminothiophenol and aliphatic aldehydes in the presence of active carbon and silica gel proceeds under solvent-free microwave irradiation conditions [18]. This methodology achieves high yields while dramatically reducing reaction times compared to conventional heating methods [18].

Ultrasonic probe irradiation under solvent-free conditions has emerged as a highly effective methodology for benzothiazole synthesis [25]. The optimization studies have identified 51 watts as the optimal power level, achieving 83% yield after 20 minutes of sonication [25]. This methodology demonstrates superior performance compared to ultrasonic bath methods and conventional heating approaches [25]. The reaction proceeds through acoustic cavitation effects that provide the energy necessary for molecular activation and bond formation [25].

The mechanistic advantages of solvent-free conditions include enhanced molecular mobility at reaction interfaces and increased local concentrations of reactants [15] [18]. The absence of solvent also eliminates competing solvation effects that can interfere with reaction pathways [15] [18]. These factors contribute to improved reaction rates and selectivities observed in solvent-free methodologies [15] [18].

Sustainable Precursor Selection

Sustainable precursor selection has become a critical consideration in green benzothiazole synthesis, emphasizing the utilization of renewable feedstocks and environmentally benign starting materials [16] [18]. This approach addresses the entire synthetic pathway from raw material sourcing to final product isolation [16] [18].

The development of metal-free synthetic approaches has eliminated the dependence on transition metal catalysts, reducing both cost and environmental impact [16]. These methodologies employ organic catalysts or proceed through uncatalyzed pathways that maintain high efficiency while avoiding metal contamination [16]. The molecular hybridization approach has proven particularly effective in creating novel benzothiazole derivatives through catalyst-free direct functionalizations [16].

Bio-based precursor utilization has gained attention as a sustainable alternative to petroleum-derived starting materials [18]. The synthesis of bile acid derivatives containing benzothiazole rings represents an example of utilizing naturally occurring precursors for pharmaceutical applications [18]. This approach combines the structural diversity of natural products with the synthetic versatility of benzothiazole chemistry [18].

Water-soluble catalytic systems have been developed to replace organic solvent-based methodologies [21]. These systems utilize water as the primary reaction medium, dramatically reducing the environmental footprint of benzothiazole synthesis [21]. The development of water-compatible catalysts and reaction conditions has enabled efficient benzothiazole formation under environmentally benign conditions [21].

The selection of sustainable oxidants has replaced traditional oxidizing agents with environmentally friendly alternatives [21]. Molecular oxygen and hydrogen peroxide have been successfully employed as green oxidants in benzothiazole synthesis, eliminating the need for toxic or heavy metal-based oxidizing systems [21]. These oxidants generate water as the primary byproduct, significantly reducing waste generation [21].

MethodConditionsTimeYield (%)Environmental BenefitsE-factor
Ball-milling with ZnO-NPsSolvent-free ball-millingVariableHighNo solvents, recyclable catalystLow
Solvent-free microwaveMicrowave irradiation5-10 min87 (improved from 38)Reduced reaction time, no solventsVery low
Active carbon/silica gelMicrowave + solid supportVariableHigh yieldsSolid support, microwave efficiencyLow
Ultrasonic probe irradiationUltrasonic probe, 51W20 min65-83Catalyst-free, solvent-freeVery low

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized benzothiazole chemistry by providing rapid heating, enhanced reaction rates, and improved yields compared to conventional heating methods [17] [19] [20]. This technology has found widespread application in both research and industrial settings due to its efficiency and energy conservation benefits [17] [19] [20].

Reaction Efficiency Enhancement

Microwave irradiation significantly enhances reaction efficiency through direct molecular heating mechanisms that provide rapid and uniform energy distribution [17] [19] [20]. The microwave heating process involves the direct interaction of electromagnetic radiation with polar molecules, resulting in rapid temperature increases and accelerated reaction kinetics [17] [19] [20].

The synthesis of benzothiazole derivatives under microwave conditions demonstrates remarkable time reduction compared to conventional heating methods [17] [19]. Microwave-assisted synthesis achieves complete conversion within 5-10 minutes, representing a dramatic improvement over conventional methods requiring several hours [19]. This time reduction translates directly into energy savings and improved process economics [19].

The enhanced reaction efficiency under microwave conditions stems from the uniform heating profile achieved through dielectric heating [20]. Unlike conventional heating methods that rely on heat transfer from external sources, microwave heating provides instantaneous and uniform temperature distribution throughout the reaction mixture [20]. This heating profile eliminates temperature gradients that can lead to side reactions or incomplete conversions [20].

Specific absorption rate optimization has been identified as a critical parameter for maximizing microwave heating efficiency [19]. The dielectric properties of reaction mixtures determine the effectiveness of microwave energy absorption and subsequent heating rates [19]. Careful selection of reaction components and conditions ensures optimal energy transfer and reaction efficiency [19].

The power level optimization studies have identified critical parameters for achieving maximum reaction efficiency [25]. Investigation of power levels ranging from 46 to 53 watts has revealed that 51 watts represents the optimal condition for benzothiazole synthesis [25]. Power levels below this optimum result in incomplete conversion, while higher power levels do not provide additional benefits [25].

Yield Optimization Strategies

Yield optimization under microwave conditions requires careful consideration of multiple parameters including power level, reaction time, temperature control, and reactant ratios [17] [19] [20]. These parameters interact synergistically to determine overall reaction efficiency and product yield [17] [19] [20].

The optimization of reaction time under microwave conditions has revealed critical time windows for maximum yield achievement [25]. Studies demonstrate that 20 minutes represents the optimal reaction time for benzothiazole synthesis under 51-watt microwave irradiation [25]. Shorter reaction times result in incomplete conversion, while longer reaction times reach a plateau without additional yield improvement [25].

Temperature control strategies under microwave conditions require specialized approaches due to the rapid heating rates achieved [20]. The use of reaction vessels designed for microwave applications ensures proper temperature monitoring and control [20]. Intermittent cooling protocols have been developed to prevent overheating while maintaining optimal reaction conditions [17].

Substrate scope optimization has identified electronic effects as critical factors in microwave-assisted benzothiazole synthesis [21] [24]. Substrates containing electron-withdrawing groups demonstrate enhanced reactivity under microwave conditions, achieving yields exceeding 90% [24]. The microwave heating enhances the electrophilic character of carbonyl intermediates, facilitating nucleophilic attack by amino groups [24].

The solvent optimization for microwave-assisted synthesis has identified specific solvent systems that maximize microwave coupling efficiency [20]. Polar aprotic solvents demonstrate optimal microwave absorption characteristics while maintaining compatibility with benzothiazole formation mechanisms [20]. The elimination of solvents through solvent-free methodologies represents the ultimate optimization for both yield and environmental impact [18].

Power (W)Time (min)Yield (%)Efficiency
46560Moderate
481070Good
501573Good
512083Optimal
512583Plateau
532583Plateau

Comparative Analysis of Synthetic Routes

The comparative analysis of synthetic routes for 2-methylbenzothiazole reveals significant differences in efficiency, environmental impact, cost-effectiveness, and scalability across various methodologies [1] [9] [15] [18] [20]. This analysis provides essential guidance for selecting optimal synthetic approaches based on specific application requirements and constraints [1] [9] [15] [18] [20].

Classical synthesis approaches, particularly the acetic acid-based methodology, demonstrate excellent cost-effectiveness and scalability but require extended reaction times and multi-step purification procedures [1]. The 78% yield achieved through the acetic acid route represents a reasonable efficiency for large-scale applications [1]. However, the three-hour reaction time plus extensive workup procedures present limitations for rapid synthetic applications [1].

Modern copper-catalyzed methodologies offer enhanced selectivity and mechanistic control but present challenges in terms of cost and environmental impact [9] [10] [11]. The yield ranges of 10-84% observed across different copper-catalyzed systems reflect the substrate dependence and optimization requirements of these methodologies [9] [10] [11]. The 24-hour reaction times required for some copper-catalyzed processes represent a significant time investment compared to microwave-assisted alternatives [9].

Green chemistry approaches demonstrate exceptional environmental compatibility with excellent green chemistry scores [15] [16] [18]. The ball-milling methodology achieves high yields while eliminating solvent usage and enabling catalyst recycling [15]. The very low Environmental factor values associated with ultrasonic probe irradiation highlight the environmental advantages of these approaches [25]. However, the moderate scalability of some green methodologies may limit their industrial application [15] [18].

Microwave-assisted synthesis achieves the optimal balance of reaction efficiency and environmental impact [17] [19] [20]. The 87% yield achieved within 5-10 minutes represents superior time efficiency compared to all other methodologies [19]. The excellent green chemistry score combined with moderate scalability makes microwave synthesis particularly attractive for medium-scale applications [19] [20].

The cost-effectiveness analysis reveals significant differences across synthetic routes [1] [9] [15] [18]. Classical acetic acid synthesis demonstrates the highest cost-effectiveness due to inexpensive starting materials and established infrastructure [1]. Copper-catalyzed methodologies present the lowest cost-effectiveness due to expensive catalysts and specialized equipment requirements [9] [10] [11]. Green chemistry approaches generally demonstrate high cost-effectiveness through elimination of expensive solvents and catalysts [15] [18].

Energy consumption analysis favors room temperature methodologies over high-temperature approaches [15] [18] [25]. The ultrasonic probe irradiation and ball-milling methodologies operate at room temperature, providing significant energy savings compared to reflux conditions [15] [25]. Microwave-assisted synthesis, despite requiring specialized equipment, demonstrates excellent energy efficiency through rapid heating and short reaction times [19] [20].

Environmental impact assessment reveals microwave-assisted and green chemistry approaches as superior alternatives to classical methodologies [15] [17] [18] [19]. The elimination of organic solvents and reduction of waste generation provide significant environmental benefits [15] [18]. The ability to achieve high yields under mild conditions further enhances the environmental profile of modern synthetic approaches [17] [19].

Synthetic RouteReaction TimeTemperature (°C)Yield (%)Green Chemistry ScoreScalabilityCost Effectiveness
Classical Acetic Acid3 hours + workupReflux (~118)78ModerateGoodHigh
Classical Acetic AnhydrideSeveral hoursVariableHighLowExcellentModerate
Cu-Catalyzed C-S Coupling24 hoursConventional heating10-84ModerateModerateLow
Green Ball-MillingMinutes to hoursRoom temperatureHighExcellentGoodHigh
Microwave-Assisted5-10 minutesMicrowave heating87ExcellentModerateModerate
Ultrasonic Probe20 minutesRoom temperature65-83ExcellentGoodHigh

The selection of optimal synthetic routes depends critically on the specific application requirements and operational constraints [1] [9] [15] [18] [19]. For large-scale industrial production, classical acetic acid synthesis may remain preferred due to established infrastructure and cost considerations [1]. For research applications requiring rapid synthesis and environmental compatibility, microwave-assisted methodologies offer optimal performance [19] [20]. For applications emphasizing sustainability and environmental impact, green chemistry approaches provide the most attractive options [15] [16] [18].

Physical Description

Liquid

XLogP3

3

Boiling Point

238.0 °C

Melting Point

14.0 °C
14°C

UNII

7LX1XE6H8W

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 34 of 36 companies (only ~ 5.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.03 mmHg

Other CAS

120-75-2

Wikipedia

2-methylbenzothiazole

General Manufacturing Information

Benzothiazole, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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